molecular formula C6H9ClO2S B15257628 Bicyclo[3.1.0]hexane-3-sulfonyl chloride

Bicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No.: B15257628
M. Wt: 180.65 g/mol
InChI Key: ZVPGNDDYIIMLSI-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-3-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the high ring strain and reactivity of the compound suggest that its production would require careful control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include difluorocyclopropenes, cyclopropylanilines, and various nucleophiles. Reaction conditions often involve the use of photoredox catalysts and blue LED irradiation .

Major Products

The major products formed from reactions involving this compound are typically complex bicyclic structures with high ring strain and valuable synthetic intermediates for medicinal chemistry .

Scientific Research Applications

Bicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-3-sulfonyl chloride involves its high reactivity due to ring strain. The compound can undergo various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexane-3-sulfonyl chloride is unique due to its high ring strain and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in (3 + 2) annulation reactions and form complex bicyclic structures sets it apart from other similar compounds .

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-3-sulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-4-1-5(4)3-6/h4-6H,1-3H2

InChI Key

ZVPGNDDYIIMLSI-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)S(=O)(=O)Cl

Origin of Product

United States

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